molecular formula C27H24ClN3O B10980490 (4-Benzylpiperazin-1-yl)[2-(2-chlorophenyl)quinolin-4-yl]methanone

(4-Benzylpiperazin-1-yl)[2-(2-chlorophenyl)quinolin-4-yl]methanone

Cat. No.: B10980490
M. Wt: 441.9 g/mol
InChI Key: XSVUTCULWFWJEI-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)[2-(2-CHLOROPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that features a quinoline core substituted with a chlorophenyl group and a benzylic piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)[2-(2-CHLOROPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Benzylic Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine ring is introduced using benzyl chloride and piperazine in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)[2-(2-CHLOROPHENYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Benzyl chloride with piperazine in the presence of potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(4-BENZYLPIPERAZINO)[2-(2-CHLOROPHENYL)-4-QUINOLYL]METHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)[2-(2-CHLOROPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

    (4-ALLYLPIPERAZINO)(2-CHLOROPHENYL)METHANONE: Similar structure but with an allyl group instead of a benzyl group.

    (4-BENZYLPIPERAZINO)[3-(4-CHLOROPHENYL)-5-(METHYLSULFANYL)-2-THIENYL]METHANONE: Contains a thienyl group instead of a quinoline core.

Uniqueness

(4-BENZYLPIPERAZINO)[2-(2-CHLOROPHENYL)-4-QUINOLYL]METHANONE is unique due to its specific combination of a quinoline core with a benzylic piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H24ClN3O

Molecular Weight

441.9 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(2-chlorophenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C27H24ClN3O/c28-24-12-6-4-11-22(24)26-18-23(21-10-5-7-13-25(21)29-26)27(32)31-16-14-30(15-17-31)19-20-8-2-1-3-9-20/h1-13,18H,14-17,19H2

InChI Key

XSVUTCULWFWJEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Origin of Product

United States

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